3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]pyridine carboxamide class, characterized by a fused thiophene-pyridine core with a carboxamide substituent. Its structure includes:
- 4,6-dimethyl groups on the pyridine ring.
- 3-amino substitution on the thieno moiety.
- N-(3-chloro-2-methylphenyl) carboxamide side chain.
Notably, it has demonstrated potent cytotoxicity against ovarian cancer cell lines (SK-OV-3 and OVCAR-3), outperforming analogs tested in breast and prostate cancers .
Properties
IUPAC Name |
3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-8-7-9(2)20-17-13(8)14(19)15(23-17)16(22)21-12-6-4-5-11(18)10(12)3/h4-7H,19H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUPHEVJIWNDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C(=CC=C3)Cl)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 3-chloro-2-methylphenylamine, which is then reacted with appropriate thieno[2,3-b]pyridine intermediates under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities.
- Chemical Reactions :
Biology
- Biological Pathways Modulation : Research indicates that this compound can modulate biological pathways, making it a candidate for further studies in biological systems.
- Mechanism of Action :
Medicine
- Anticancer Properties : Investigated for its potential to target cancer stem cells and induce apoptosis in tumor cells. Studies have shown that it can reduce the viability of these cells significantly .
- Case Studies :
Data Table of Chemical Reactions
| Reaction Type | Description | Common Reagents | Products |
|---|---|---|---|
| Oxidation | Converts the compound to oxides | Potassium permanganate | Oxides |
| Reduction | Yields reduced forms of the compound | Lithium aluminum hydride | Reduced derivatives |
| Substitution | Functional groups are replaced | Various catalysts | Substituted derivatives |
Mechanism of Action
The mechanism of action of 3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by modulating glycosphingolipid expression and affecting metabolic pathways. This compound targets cancer stem cells, reducing their viability and promoting programmed cell death .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of thieno[2,3-b]pyridine derivatives are highly dependent on substituents. Below is a comparative analysis:
Key Observations:
- Aryl Substitutions : The 3-chloro-2-methylphenyl group in the target compound enhances cytotoxicity compared to simpler substituents (e.g., 4-Cl-Bn in ). Chlorine and methyl groups likely improve lipophilicity and target binding.
- Heterocyclic Side Chains : The 2-furylmethyl analog () may reduce metabolic stability due to the furan ring’s susceptibility to oxidation.
- Methoxybenzyl Derivatives : VU0152100 () is a well-studied intermediate but lacks direct cytotoxic data. Its methoxy group may enhance solubility without compromising activity.
Pharmacological Profiles
Cytotoxicity:
The target compound shows >50% growth inhibition in ovarian cancer cells at 10 µM, surpassing analogs tested in other cancers (e.g., breast and prostate) . This highlights the role of the 3-chloro-2-methylphenyl group in tissue-specific efficacy.
Antioxidant Activity:
Related compounds, such as 3-amino-N-(4-antipyrinylthiazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, exhibit antioxidant properties via radical scavenging (IC₅₀ ~ 25 µM) . This suggests that carboxamide-linked heterocycles can diversify therapeutic applications.
Receptor Modulation:
VU0152100 derivatives (e.g., benzoylated analogs) are used in muscarinic receptor studies , indicating structural flexibility for CNS-targeted modifications .
Biological Activity
3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological mechanisms, and research findings, along with relevant data tables and case studies.
- Molecular Formula : C17H16ClN3OS
- Molecular Weight : 345.85 g/mol
- Boiling Point : 464.3 ± 45.0 °C (predicted)
- Density : 1.393 ± 0.06 g/cm³ (predicted)
- pKa : 11.17 ± 0.70 (predicted)
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from 3-chloro-2-methylphenylamine and thieno[2,3-b]pyridine intermediates under controlled conditions. The industrial production methods are optimized for large-scale synthesis using high-pressure reactors and automated equipment to ensure purity and consistency .
Research indicates that this compound induces apoptosis in cancer cells by modulating glycosphingolipid expression and affecting metabolic pathways. It specifically targets cancer stem cells, reducing their viability and promoting programmed cell death .
Anticancer Properties
Several studies have highlighted the compound's potential as an anticancer agent:
- In vitro Studies : Demonstrated effectiveness in inhibiting proliferation and inducing apoptosis in various cancer cell lines .
- Mechanistic Insights : It affects cellular signaling pathways associated with survival and proliferation, making it a candidate for further development in cancer therapy .
Case Studies
- Study on Cancer Cell Lines :
- Mechanistic Research :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-amino-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | Similar core structure | Moderate anticancer activity |
| N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Variations in structure | Antimicrobial properties |
The uniqueness of this compound lies in its specific substitution pattern that enhances its biological activity against cancer stem cells compared to its analogs .
Q & A
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amidation | EDCI, DCM, RT | 65-70 | ≥95% |
| Cyclization | H2O2, AcOH, 80°C | 50-55 | ≥90% |
Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional group integrity. For example, the amide proton appears at δ 10.2–10.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 402.0842) .
- X-ray Crystallography : Resolves stereochemical ambiguities; the thienopyridine core often adopts a planar conformation with intermolecular H-bonds .
How should initial biological screening assays be designed for this compound?
Methodological Answer:
- Antimicrobial Activity : Use microdilution assays (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50 values with structural analogs to assess substituent effects .
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50 and assess potency .
Advanced Research Questions
How can mechanistic studies elucidate the role of functional groups in bioactivity?
Methodological Answer:
- Structure-Activity Relationships (SAR) : Synthesize derivatives with modified substituents (e.g., replacing 3-chloro-2-methylphenyl with 4-methoxyphenyl) and compare bioactivity .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains). The chloro group may enhance hydrophobic binding .
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays to identify metabolic hotspots .
How should researchers address contradictory data in biological activity studies?
Methodological Answer:
- Assay Validation : Replicate experiments across independent labs to rule out protocol variability .
- Orthogonal Assays : Confirm anticancer activity via both MTT and clonogenic assays .
- Batch Analysis : Check compound purity (e.g., HPLC) to ensure impurities are not confounding results .
What computational strategies enhance reaction design for analogs?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways and transition states, reducing trial-and-error synthesis .
- Machine Learning (ML) : Train models on existing reaction data to predict optimal conditions (e.g., solvent polarity, catalyst) .
- DoE (Design of Experiments) : Apply Plackett-Burman designs to screen multiple variables efficiently .
How does crystallographic analysis inform structural modifications?
Methodological Answer:
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P-1 |
| Unit Cell (Å) | a=8.21, b=10.53, c=12.74 |
| R-factor | 0.042 |
What strategies differentiate this compound from heterocyclic analogs?
Methodological Answer:
- Comparative SAR : Evaluate bioactivity against analogs like 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid ethyl ester. The chloro and methyl groups here improve membrane permeability .
- Thermodynamic Profiling : Use DSC/TGA to compare stability; the 3-chloro substituent enhances thermal resistance .
- Pharmacokinetic Studies : Conduct in vivo PK/PD modeling to assess half-life and bioavailability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
